molecular formula C19H23FN2O3S B5213196 N-butan-2-yl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide

N-butan-2-yl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide

Cat. No.: B5213196
M. Wt: 378.5 g/mol
InChI Key: PMFOELQGCOAOFH-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a butan-2-yl group, a fluorophenyl group, and a sulfonyl-methylanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the butan-2-yl group: This can be achieved through the alkylation of a suitable precursor.

    Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives under specific reaction conditions.

    Sulfonylation and methylanilino group addition: This step requires the use of sulfonyl chlorides and methylaniline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These are used to control the reaction conditions precisely.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-butan-2-yl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-butan-2-yl-2-(N-(4-bromophenyl)sulfonyl-4-methylanilino)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N-butan-2-yl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-butan-2-yl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-4-15(3)21-19(23)13-22(17-9-5-14(2)6-10-17)26(24,25)18-11-7-16(20)8-12-18/h5-12,15H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFOELQGCOAOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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